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Compound of Interest

Compound Name: 5,8-dibromo-2-methylquinoxaline

Cat. No.: B8460725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, forms

the structural backbone of a diverse class of molecules with significant and wide-ranging

biological activities. This technical guide provides an in-depth overview of the current research

on quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-

inflammatory properties. The information presented herein is intended to serve as a valuable

resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting

cytotoxicity against a variety of cancer cell lines.[1][2] Their mechanisms of action are often

multifaceted, including the inhibition of protein kinases, which are crucial for cancer cell

signaling and proliferation.[3]

Kinase Inhibition
Many quinoxaline derivatives function as selective ATP-competitive inhibitors of various

kinases.[3] These include key players in cancer progression such as:

Vascular Endothelial Growth Factor Receptor (VEGFR)

Platelet-Derived Growth Factor Receptor (PDGFR)
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Epidermal Growth Factor Receptor (EGFR)

Proto-oncogene tyrosine-protein kinase (Src)

Cyclin-Dependent Kinases (CDKs)[3]

The inhibition of these kinases disrupts signaling pathways responsible for tumor growth,

angiogenesis, and metastasis.

Below is a simplified representation of the role of quinoxaline derivatives in inhibiting kinase-

mediated signaling.
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Figure 1: Quinoxaline Derivatives in Kinase Inhibition
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Caption: Quinoxaline Derivatives in Kinase Inhibition
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Cytotoxic Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline

derivatives against various human cancer cell lines. The half-maximal inhibitory concentration

(IC50) is a measure of the potency of a substance in inhibiting a specific biological or

biochemical function.

Compound Cell Line IC50 (µM) Reference

Compound 3 Ty-82 (Leukemia) 2.5 [1]

THP-1 (Leukemia) 1.6 [1]

Compound 6k PC-3 (Prostate) 12.17 ± 0.9 [4]

HeLa (Cervical) 9.46 ± 0.7 [4]

HCT-116 (Colon) 10.88 ± 0.8 [4]

MCF-7 (Breast) 6.93 ± 0.4 [4]

Compound IV PC-3 (Prostate) 2.11 [5]

HepG2 (Liver) >50 [5]

Doxorubicin

(Standard)
PC-3 (Prostate) 8.87 ± 0.6 [4]

HeLa (Cervical) 5.57 ± 0.4 [4]

HCT-116 (Colon) 5.23 ± 0.3 [4]

MCF-7 (Breast) 4.17 ± 0.2 [4]

Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents,

exhibiting activity against a broad spectrum of bacteria and fungi.[6][7][8] Their structural

versatility allows for modifications that can enhance their potency and spectrum of activity.[9]

Antibacterial and Antifungal Activity Data
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The table below presents the minimal inhibitory concentration (MIC) and zone of inhibition

(ZOI) for various quinoxaline derivatives against selected microbial strains. MIC is the lowest

concentration of an antimicrobial that will inhibit the visible growth of a microorganism after

overnight incubation.

Compound Microorganism MIC (µg/mL) ZOI (mm) Reference

Antibacterial

Compound 5c E. coli - Highly Active [7]

Compound 5d E. coli - Highly Active [7]

Compound 7a E. coli - Highly Active [7]

Compound 7c E. coli - Highly Active [7]

Compound 67 S. aureus - 14 [10]

B. pumilus - 14 [10]

E. coli - 16 [10]

Antifungal

Compound 5j
Rhizoctonia

solani
8.54 - [8]

Compound 5t
Rhizoctonia

solani
12.01 - [8]

Compound 67 A. niger - 17 [10]

P. notatum - 17 [10]

Azoxystrobin

(Standard)

Rhizoctonia

solani
26.17 - [8]

Antiviral Activity
The antiviral potential of quinoxaline derivatives has been a subject of growing interest, with

studies demonstrating their efficacy against a range of viruses.[11][12] These compounds can

interfere with various stages of the viral life cycle. For instance, some derivatives have shown
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the ability to target the NS1 protein of the influenza virus, a highly conserved protein essential

for viral replication.[11]

One notable derivative, 1-(4-chloro-8-methyl[1][7][11]triazolo[4,3-a]quinoxaline-1-yl)-3-phenyl

thiourea, has been reported to reduce the number of plaques of the Herpes simplex virus by

25% at a concentration of 20 µg/mL.[11]

Anti-inflammatory Activity
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[13]

[14] Their mechanism of action in this context often involves the inhibition of key inflammatory

mediators.

Inhibition of Inflammatory Mediators
The anti-inflammatory effects of quinoxalines are attributed to their ability to suppress the

expression of several inflammatory modulators, including:

Cyclooxygenase (COX)[14]

Cytokines (e.g., IL-1β, TNF-α)[13][14]

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)[14]

p38α Mitogen-Activated Protein Kinase (p38α MAPK)[14]

By targeting these pathways, quinoxaline derivatives can effectively reduce the inflammatory

response.

The following diagram illustrates the general mechanism of anti-inflammatory action of

quinoxaline derivatives.
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Figure 2: Anti-inflammatory Mechanism of Quinoxaline Derivatives
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Figure 3: General Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8460725#quinoxaline-derivatives-and-their-
biological-activities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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